8-Chloroperfluorooctanoic acid
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Overview
Description
8-Chloroperfluorooctanoic acid is a synthetic chemical compound belonging to the class of per- and polyfluoroalkyl substances (PFAS). It is characterized by its unique structure, which includes a perfluorinated carbon chain with a chlorine atom attached. This compound is known for its high stability and resistance to degradation, making it a persistent environmental pollutant.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloroperfluorooctanoic acid typically involves the chlorination of perfluorooctanoic acid. This process can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired position on the carbon chain.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination reactors where perfluorooctanoic acid is exposed to chlorine gas. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Chloroperfluorooctanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of perfluorinated carboxylic acids with different chain lengths.
Reduction: Although less common, reduction reactions can potentially modify the functional groups attached to the carbon chain.
Substitution: The chlorine atom in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or ozone can be used.
Reduction: Reducing agents like lithium aluminum hydride may be employed.
Substitution: Nucleophilic reagents can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various perfluorinated carboxylic acids and their derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Chloroperfluorooctanoic acid has several applications in scientific research:
Chemistry: It is used as a reference compound in studies related to PFAS and their environmental impact.
Biology: Research on its bioaccumulation and toxicity helps in understanding the effects of PFAS on living organisms.
Medicine: Studies investigate its potential health effects and mechanisms of toxicity.
Industry: It is used in the production of fluoropolymers and other specialized materials.
Mechanism of Action
The mechanism of action of 8-Chloroperfluorooctanoic acid involves its interaction with various molecular targets and pathways. It is known to bind to proteins and disrupt normal cellular functions. The compound’s high stability and resistance to degradation contribute to its persistence in biological systems, leading to potential toxic effects.
Comparison with Similar Compounds
Perfluorooctanoic acid (PFOA): Similar in structure but lacks the chlorine atom.
Perfluorooctanesulfonic acid (PFOS): Contains a sulfonic acid group instead of a carboxylic acid group.
Perfluorononanoic acid (PFNA): Has a longer carbon chain.
Uniqueness: 8-Chloroperfluorooctanoic acid is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and environmental behavior. This structural difference can affect its interactions with biological systems and its persistence in the environment.
Properties
CAS No. |
335-63-7 |
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Molecular Formula |
C8HClF14O2 |
Molecular Weight |
430.52 g/mol |
IUPAC Name |
8-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorooctanoic acid |
InChI |
InChI=1S/C8HClF14O2/c9-8(22,23)7(20,21)6(18,19)5(16,17)4(14,15)3(12,13)2(10,11)1(24)25/h(H,24,25) |
InChI Key |
FUSBVOVTUYPKLS-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Origin of Product |
United States |
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